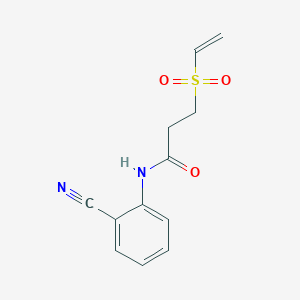
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CES is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 301.35 g/mol.
作用機序
The mechanism of action of CES is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CES has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, CES may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CES has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CES can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. CES has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
実験室実験の利点と制限
One of the main advantages of CES is its potential use in the treatment of cancer and chronic pain. CES has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation and pain. CES is also relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments.
One of the limitations of CES is its potential toxicity. Studies have shown that CES can be toxic to certain cells, including liver cells and red blood cells. Additionally, CES has not yet been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are many potential future directions for the study of CES. One area of research could focus on the development of new synthetic methods for CES that are more efficient and environmentally friendly. Another area of research could focus on the use of CES in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Additionally, further studies could be conducted to investigate the safety and efficacy of CES in vivo, with the ultimate goal of developing new treatments for cancer and chronic pain.
合成法
The synthesis of CES involves the reaction of 2-cyanobenzaldehyde with ethylsulfonylpropanoate in the presence of a base, followed by the addition of acetic anhydride and a catalyst. The reaction yields CES as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CES has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. CES has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
In material science, CES has been explored for its potential use in the synthesis of organic semiconductors and light-emitting diodes. CES has also been investigated for its ability to act as a catalyst in organic reactions, making it a potential candidate for use in organic synthesis.
特性
IUPAC Name |
N-(2-cyanophenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-18(16,17)8-7-12(15)14-11-6-4-3-5-10(11)9-13/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUPLRWPRWOZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2738552.png)
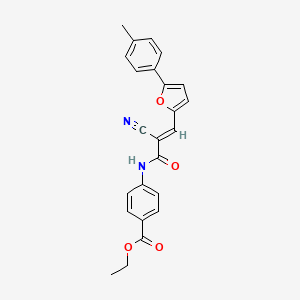
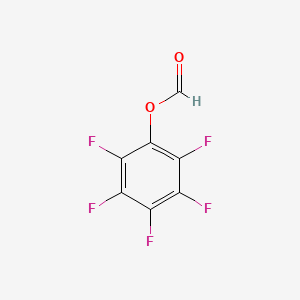
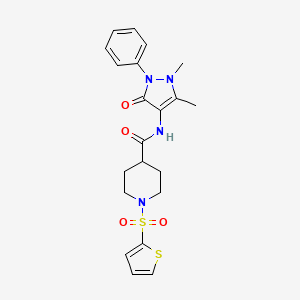
![4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2738559.png)
![1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2738561.png)
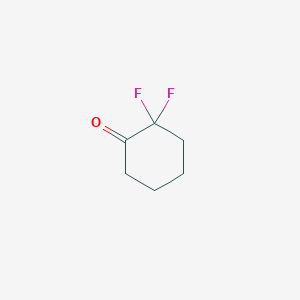
![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide](/img/structure/B2738564.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738565.png)
![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)
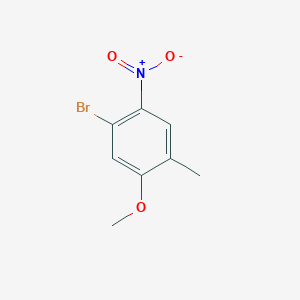
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2738568.png)
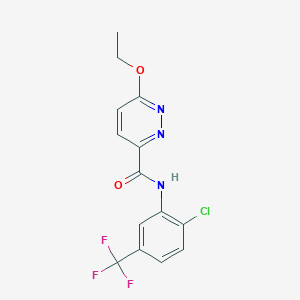
![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)